molecular formula C18H11Cl3N2O B040899 2-Propen-1-one,  3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-,  (Z)-  (9CI) CAS No. 120758-61-4

2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI)

Cat. No. B040899
M. Wt: 377.6 g/mol
InChI Key: AXQASNCLMPIHAZ-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) is a chemical compound with a molecular formula of C17H10Cl3N3O. It is commonly known as Clotrimazole and is an antifungal medication used to treat various fungal infections. Clotrimazole is an azole antifungal agent that works by inhibiting the synthesis of ergosterol, a component of fungal cell membranes.

Mechanism Of Action

The mechanism of action of Clotrimazole is related to its ability to inhibit the synthesis of ergosterol, a component of fungal cell membranes. Ergosterol is essential for the structural integrity and function of fungal cell membranes, and its inhibition leads to the disruption of fungal cell membranes and the death of fungal cells. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.

Biochemical And Physiological Effects

Clotrimazole has been shown to have a variety of biochemical and physiological effects. In addition to its antifungal properties, Clotrimazole has been shown to have antiviral, antibacterial, and anticancer properties. Clotrimazole has been shown to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and leukemia. Clotrimazole has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

Clotrimazole has several advantages for lab experiments. It is a well-established antifungal agent that has been extensively studied for its pharmacological properties. Clotrimazole is readily available and can be easily synthesized in the lab. However, there are also limitations to the use of Clotrimazole in lab experiments. Clotrimazole has a narrow spectrum of activity and is only effective against certain types of fungi. In addition, Clotrimazole can be toxic to mammalian cells at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for the study of Clotrimazole. One area of research is the development of new formulations of Clotrimazole that can improve its efficacy and reduce its toxicity. Another area of research is the study of Clotrimazole's potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, there is ongoing research into the use of Clotrimazole as a potential anticancer agent, and further studies are needed to determine its efficacy and safety in this context.
Conclusion:
In conclusion, Clotrimazole is a well-established antifungal agent that has been extensively studied for its pharmacological properties. Clotrimazole has a narrow spectrum of activity and is only effective against certain types of fungi. However, it has also been shown to have antiviral, antibacterial, and anticancer properties and has been studied for its potential use in the treatment of various types of cancer and inflammatory diseases. Further research is needed to fully understand the potential of Clotrimazole in these contexts.

Synthesis Methods

The synthesis of Clotrimazole is a complex multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base to form 1-(2,4-dichlorophenyl)-2-imidazolyl ethanone. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of a base to form 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-imidazolyl propenone. Finally, the propenone is reacted with thioacetic acid in the presence of a base to form Clotrimazole.

Scientific Research Applications

Clotrimazole has been extensively studied for its antifungal properties and has been used to treat various fungal infections, including ringworm, athlete's foot, and jock itch. In addition to its antifungal properties, Clotrimazole has also been shown to have antiviral, antibacterial, and anticancer properties. Clotrimazole has been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia.

properties

CAS RN

120758-61-4

Product Name

2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI)

Molecular Formula

C18H11Cl3N2O

Molecular Weight

377.6 g/mol

IUPAC Name

(Z)-3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylprop-2-en-1-one

InChI

InChI=1S/C18H11Cl3N2O/c19-13-3-1-12(2-4-13)9-17(23-8-7-22-11-23)18(24)15-6-5-14(20)10-16(15)21/h1-11H/b17-9-

InChI Key

AXQASNCLMPIHAZ-MFOYZWKCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=CN=C3)Cl

SMILES

C1=CC(=CC=C1C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3)Cl

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3)Cl

synonyms

2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI)

Origin of Product

United States

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